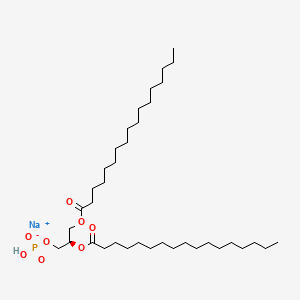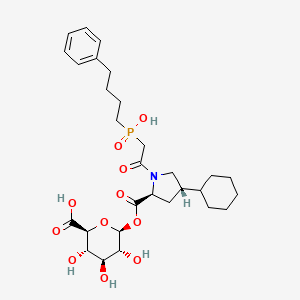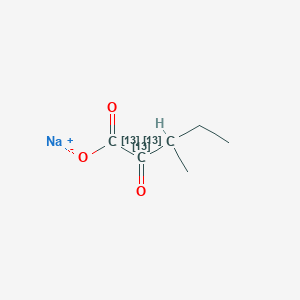![molecular formula C4H10N4O3S2 B587476 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid CAS No. 1391053-66-9](/img/structure/B587476.png)
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid, also known as Mesna EP Impurity B, is a compound with the molecular formula C4H10N4O3S2 and a molecular weight of 226.3 g/mol . It is an impurity of Mesna , a medication used in those taking cyclophosphamide or ifosfamide to decrease the risk of bleeding from the bladder .
Molecular Structure Analysis
The molecular structure of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid includes guanidino, imino, methyl, sulfanyl, and ethanesulfonic acid groups . The InChI representation of the molecule isInChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.3 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound is 226.01943254 g/mol . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Biological Role and Applications
- Guanidino Compounds in the Brain : Research indicates that various guanidino compounds, including guanidinoethanesulfonic acid, are present in the mammalian brain. These compounds have been shown to induce seizures and convulsions in animals, suggesting a significant neurological impact and potential areas for therapeutic research (Hiramatsu, 2003).
Chemical and Material Science Applications
- Electrochemical Copolymerization : Studies on the electrochemical behavior of polymers derived from aniline and anilinesulfonic acids, including those related to sulfanilic acid derivatives, have shown the formation of conducting copolymers. These findings have implications for the development of novel materials with specific electrical conductivity properties (Şahin, Pekmez, & Yildiz, 2002).
Organic Synthesis and Catalysis
- Catalytic Applications : Research into chiral bis(guanidino)iminophosphoranes has revealed their effectiveness as catalysts in enantioselective addition reactions. These catalysts facilitate the production of optically active α-amino-1,3-dithiane derivatives, highlighting their value in synthesizing complex organic molecules with high enantiomeric purity (Kondoh, Oishi, Takeda, & Terada, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFQNMFIVBUMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid | |
CAS RN |
1391053-66-9 |
Source


|
| Record name | 2-(((Guanidino)(imino)methyl)sulfanyl)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((GUANIDINO)(IMINO)METHYL)SULFANYL)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXD17X8A6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
